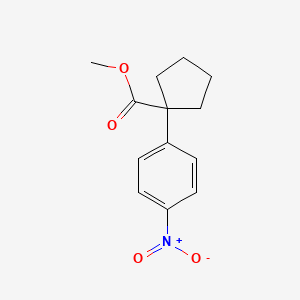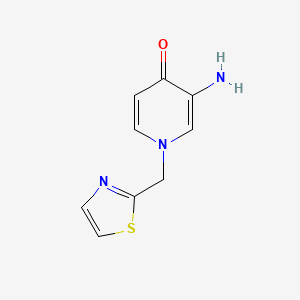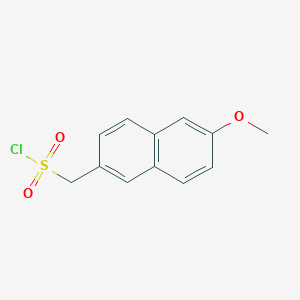
(6-Methoxynaphthalen-2-yl)methanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Methoxynaphthalen-2-yl)methanesulfonyl chloride: is a chemical compound with the molecular formula C₁₂H₁₁ClO₃S and a molecular weight of 270.73 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (6-Methoxynaphthalen-2-yl)methanesulfonyl chloride typically involves the reaction of 6-methoxynaphthalene with methanesulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: (6-Methoxynaphthalen-2-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and reduction: The compound can participate in redox reactions, although these are less common.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as or in the presence of a base like .
Oxidation: Strong oxidizing agents like .
Reduction: Reducing agents such as sodium borohydride .
Major Products Formed:
Sulfonamides: Formed by reaction with amines.
Sulfonate esters: Formed by reaction with alcohols.
Sulfonic acids: Formed by hydrolysis.
Wissenschaftliche Forschungsanwendungen
Chemistry: (6-Methoxynaphthalen-2-yl)methanesulfonyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: The compound is used in the development of enzyme inhibitors and receptor modulators .
Industry: In industrial applications, this compound is used in the production of dyes , polymers , and specialty chemicals .
Wirkmechanismus
The mechanism of action of (6-Methoxynaphthalen-2-yl)methanesulfonyl chloride involves the formation of covalent bonds with target molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide or sulfonate ester linkages with nucleophilic sites on proteins or other biomolecules. This reactivity makes it useful in the design of enzyme inhibitors and receptor modulators .
Vergleich Mit ähnlichen Verbindungen
- (6-Methoxy-2-naphthyl)methanesulfonyl chloride
- (6-Methoxynaphthalen-2-yl)methanesulfonate
- (6-Methoxynaphthalen-2-yl)methanesulfonamide
Uniqueness: (6-Methoxynaphthalen-2-yl)methanesulfonyl chloride is unique due to its high reactivity and versatility in forming stable covalent bonds with a variety of nucleophiles. This makes it particularly valuable in synthetic organic chemistry and pharmaceutical research .
Eigenschaften
Molekularformel |
C12H11ClO3S |
|---|---|
Molekulargewicht |
270.73 g/mol |
IUPAC-Name |
(6-methoxynaphthalen-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C12H11ClO3S/c1-16-12-5-4-10-6-9(8-17(13,14)15)2-3-11(10)7-12/h2-7H,8H2,1H3 |
InChI-Schlüssel |
XMVKOCQKDNKMAJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)CS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 9,9-difluoro-2,7-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B15240288.png)
![1-[(Oxolan-3-yloxy)methyl]-1H-pyrazol-4-amine](/img/structure/B15240290.png)
![4-Chloro-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15240294.png)
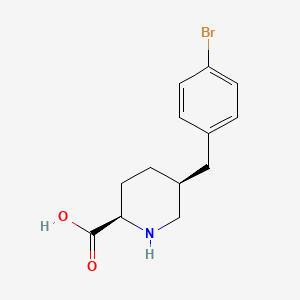
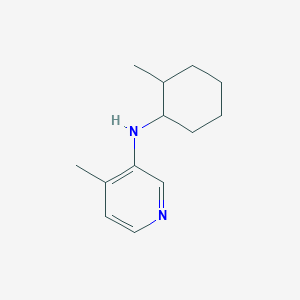
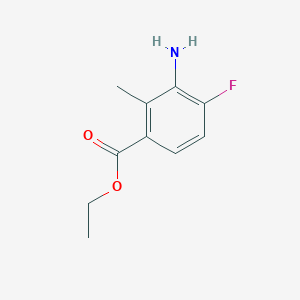
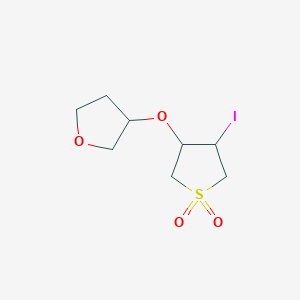
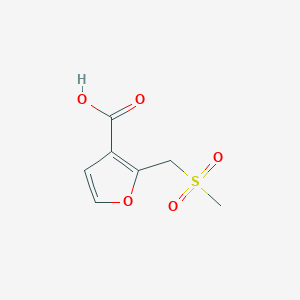
![1-[(2-Methylpyridin-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B15240347.png)
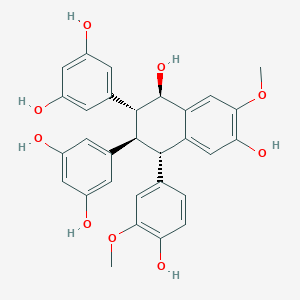
![(4R)-1-Methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B15240352.png)
![3-Bromo-7-(difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15240358.png)
